molecular formula C7H14O B1265392 Methoxycyclohexane CAS No. 931-56-6

Methoxycyclohexane

Cat. No. B1265392
CAS RN: 931-56-6
M. Wt: 114.19 g/mol
InChI Key: GHDIHPNJQVDFBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for Methoxycyclohexane were not found in the search results, it’s worth noting that monosubstituted cyclohexanes like Methoxycyclohexane exhibit conformational isomerism . The equatorial conformation is generally more stable due to reduced steric strain .


Molecular Structure Analysis

Methoxycyclohexane has a molecular weight of 114.186 Da . The structure involves a cyclohexane ring with a methoxy group attached . The cyclohexane ring can adopt different conformations, with the chair conformation being the most stable .


Physical And Chemical Properties Analysis

Methoxycyclohexane is a colorless liquid . It has a molecular weight of 114.186 Da . More detailed physical and chemical properties were not found in the search results.

Safety and Hazards

While specific safety and hazard information for Methoxycyclohexane was not found, it’s important to handle all chemical substances with appropriate safety measures. For related compounds like Methylcyclohexane, exposure can cause irritation to the eyes, skin, nose, and throat, and may also cause dizziness and drowsiness .

properties

IUPAC Name

methoxycyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-8-7-5-3-2-4-6-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDIHPNJQVDFBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10239268
Record name Cyclohexyl methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl methyl ether

CAS RN

931-56-6
Record name Cyclohexyl methyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexyl methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methoxycyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOHEXYL METHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I340UAT8HB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methoxycyclohexane
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Q & A

Q1: What is the molecular formula and weight of methoxycyclohexane?

A1: Methoxycyclohexane is represented by the molecular formula C7H14O and has a molecular weight of 114.19 g/mol.

Q2: What spectroscopic techniques are commonly employed to characterize methoxycyclohexane?

A: Researchers frequently utilize Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR, to elucidate the structure and conformation of methoxycyclohexane and its derivatives. [, , , , , ] Additionally, mass spectrometry is used to study fragmentation patterns and identify specific ions. [, ]

Q3: Does the conformation of the methoxy group in methoxycyclohexane influence its NMR spectra?

A: Yes, the rotation around the C-OMe bond leads to different rotamer populations, which are reflected in the 13C chemical shifts of both the methoxy carbon and the ring carbons, as well as the 3JC,H coupling constants. [] Studies have shown that steric interactions with substituents at the 2- and 6-positions of the cyclohexane ring can influence these rotamer populations. []

Q4: What is unusual about the ground-state conformation of methoxycyclohexanes with adjacent methyl groups?

A: Molecular mechanics calculations and NMR studies suggest that the conformation of the ring-to-oxygen bond in methoxycyclohexanes with equatorial methyl substituents at both the 2- and 6-positions is eclipsed, as opposed to the more common staggered conformation. [] This unusual conformation is supported by the large three-bond coupling constant observed between the methine proton and the methoxy carbon. []

Q5: What is the significance of metal-acid synergy in the hydrodeoxygenation of anisole?

A: Research has demonstrated that the synergistic interaction between metal sites (e.g., Pt) and acid sites (e.g., Al-SBA-15 support) is crucial for the efficient HDO of anisole, a model compound for lignin-derived bio-oils. [, ] While metal sites facilitate ring hydrogenation, the acidity promotes the crucial demethyoxylation step, leading to the desired cyclohexane product. [, ]

Q6: How has computational chemistry been employed to study methoxycyclohexane and its derivatives?

A: Computational methods, such as density functional theory (DFT) and ab initio calculations, have been instrumental in studying the conformational behavior, electronic properties, and reactivity of methoxycyclohexane derivatives. [, , , ] These methods have helped elucidate the role of non-classical CH···O hydrogen bonds in dictating the conformational preferences. [, , ]

Q7: How does fluorine substitution affect the conformational preference in methoxycyclohexane?

A: Theoretical studies, supported by experimental NMR data, have revealed a counter-intuitive axial preference in selectively fluorinated methoxycyclohexanes. [] When electronegative CF2 groups are introduced at specific positions (C-2, C-4, and C-6) on the ring, the axial hydrogen atoms at C-3 and C-5 become more electropositive. This leads to stabilizing electrostatic interactions between these axial hydrogens and the oxygen atom of the methoxy group, a phenomenon termed the "pseudo-anomeric effect". []

Q8: What information is available on the stability of methoxycyclohexane under various conditions?

A: While specific stability data for methoxycyclohexane are limited in the provided research, the studies highlight its reactivity in specific chemical transformations. For instance, it undergoes methanolysis under acidic or basic conditions, leading to ring-opening reactions. [] Additionally, its susceptibility to oxidation reactions has been investigated, particularly in the context of oxidative cleavage of vicinal diols. []

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